molecular formula C15H22ClN3O2 B157268 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide CAS No. 126105-19-9

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide

Cat. No. B157268
M. Wt: 311.81 g/mol
InChI Key: WAGMSMCQQILXCJ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, also known as ACEM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACEM is a benzamide derivative that has been synthesized using various methods and has been found to have promising biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.

Biochemical And Physiological Effects

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain management drugs.

Advantages And Limitations For Lab Experiments

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, including the development of new anticancer drugs based on its structure, the investigation of its potential use in pain management, and the exploration of its mechanisms of action. Further research is needed to determine its optimal dosage and administration and to assess its potential toxicity.

Synthesis Methods

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide can be synthesized using different methods, including the use of benzoyl chloride, 4-amino-5-chloro-2-methoxybenzoic acid, and 2-(cyclopropylethylamino)ethylamine. The process involves several steps, including the conversion of the benzoyl chloride to the corresponding acid, which is then coupled with the amine to form the final product.

Scientific Research Applications

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

CAS RN

126105-19-9

Product Name

4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-[cyclopropyl(ethyl)amino]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C15H22ClN3O2/c1-3-19(10-4-5-10)7-6-18-15(20)11-8-12(16)13(17)9-14(11)21-2/h8-10H,3-7,17H2,1-2H3,(H,18,20)

InChI Key

WAGMSMCQQILXCJ-UHFFFAOYSA-N

SMILES

CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2

Canonical SMILES

CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2

synonyms

Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-metho xy-

Origin of Product

United States

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